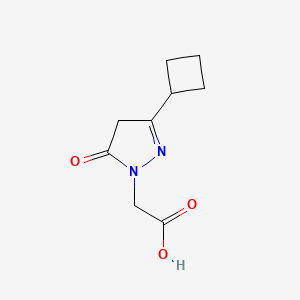
4-(1-Ethyltriazol-4-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethyltriazol-4-yl)piperidine, commonly known as ETP or etiprazole, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
作用機序
The exact mechanism of action of ETP is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It also has affinity for the α2-adrenergic receptor and the dopamine D2 receptor. These actions may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
ETP has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. ETP has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. These effects may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
実験室実験の利点と制限
One advantage of ETP is that it has been extensively studied in animal models, and its safety profile has been well established. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on the brain and behavior.
将来の方向性
There are several future directions for research on ETP. One direction is to further investigate its mechanism of action, including its effects on neurotransmitter systems and gene expression. Another direction is to study its potential use in the treatment of other neurological disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, more research is needed to determine the optimal dosage and administration of ETP for therapeutic use.
合成法
The synthesis of ETP involves the reaction of 1-ethylpiperidine with 1-(azidomethyl)-4-methyl-1,2,3-triazole in the presence of a copper catalyst. The reaction results in the formation of ETP with a yield of approximately 65%. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
ETP has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. ETP has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
4-(1-ethyltriazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-13-7-9(11-12-13)8-3-5-10-6-4-8/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAKQCCVSSCPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)

![2-[3-(4-fluorophenyl)-5-oxo-4H-pyrazol-1-yl]acetic acid](/img/structure/B7628645.png)
![3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628658.png)

![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)



![2-[(2,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7628715.png)
![5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628723.png)
![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)


